1-bromo-3-iodo-5-methoxybenzene
Overview
Description
1-bromo-3-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H6BrIO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-iodo-5-methoxybenzene can be synthesized through several methods. One common approach involves the bromination and iodination of anisole. The process typically starts with the bromination of anisole to form 3-bromoanisole, followed by iodination to yield 3-bromo-5-iodoanisole. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst or under specific temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are typically used in these reactions.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid can yield a biaryl compound, while nucleophilic substitution with an amine can produce an aniline derivative .
Scientific Research Applications
1-bromo-3-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for research in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-5-methoxybenzene involves its reactivity towards various reagents and catalysts. The presence of bromine and iodine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. These halogen atoms can be selectively activated and replaced, allowing for the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromoanisole: Similar structure but lacks the iodine atom at position 5.
5-Iodoanisole: Similar structure but lacks the bromine atom at position 3.
3,5-Dibromoanisole: Contains bromine atoms at both positions 3 and 5 instead of bromine and iodine.
Uniqueness
1-bromo-3-iodo-5-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns and allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-iodo-5-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJHOGYRDWRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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